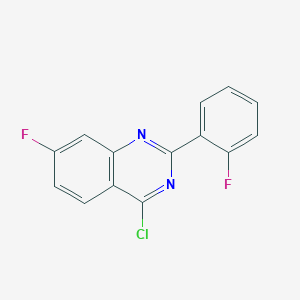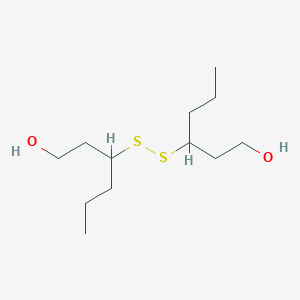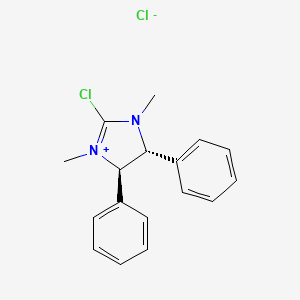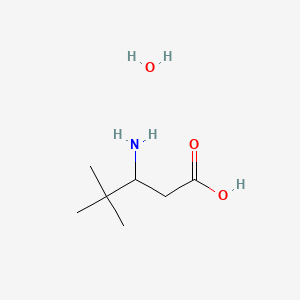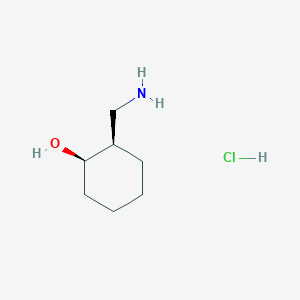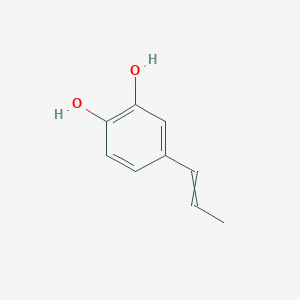
4-丙烯基苯-1,2-二醇
描述
Desmethylisoeugenol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17400 . It is also known by the name 4-prop-1-enylbenzene-1,2-diol . It is structurally similar to isoeugenol, a propenyl-substituted guaiacol found in essential oils of plants such as ylang-ylang, and is a component of wood smoke and liquid smoke .
Synthesis Analysis
Desmethylisoeugenol can be synthesized from eugenol derivatives. The derivatives are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group .Molecular Structure Analysis
The molecular structure of Desmethylisoeugenol consists of a phenyl ring with a propenyl group and two hydroxyl groups . The exact mass of Desmethylisoeugenol is 150.06800 and it has a LogP value of 2.13090 .Chemical Reactions Analysis
Eugenol derivatives, including Desmethylisoeugenol, have been shown to have promising antibacterial potential. The derivatives that involved esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .科学研究应用
抗菌活性
4-丙烯基苯-1,2-二醇: 已被发现具有强抗菌特性。 研究表明它对各种植物病原体(包括稻黄单胞菌和胡萝卜软腐欧文氏菌)表现出明显的抑制作用,其最小抑菌浓度 (MIC) 值在 333.75 至 1335 μmol/L 之间 。其作为天然杀虫剂的潜力值得关注,尤其考虑到其与传统抗生素如春日霉素相比的有效性。
合成有机化学
在合成有机化学领域,4-丙烯基苯-1,2-二醇 作为催化氧化碳-碳键形成的先驱体。 该化合物参与交叉脱氢偶联 (CDC) 反应,这对创建复杂的有机分子至关重要 。这种应用对于合成各种药物和复杂的有机化合物具有重要意义。
高分子科学
该化合物的衍生物已被研究用于其与乙烯基单体共聚的能力。 此过程在三丁基硼烷的促进下,导致生成具有潜在材料科学应用的新型聚合物材料 。这些聚合物可用于从汽车到消费品的各种行业。
抗氧化特性
儿茶素与4-丙烯基苯-1,2-二醇密切相关,以其强大的抗氧化活性而闻名。 它们可以抵御紫外线辐射,并具有积极的抗微生物、抗病毒、抗炎、抗过敏和抗癌作用 。这些特性使它们在开发功能性食品、生物化妆品和药物中具有价值。
营养保健品应用
丁香酚(脱甲基异丁香油酚衍生自)已被公认为具有对抗氧化应激、炎症、高血糖和癌症等疾病的治疗潜力 。对丁香酚结构的修饰以创建脱甲基异丁香油酚等衍生物可以增强这些健康益处,从而导致新的营养保健品。
药物合成和修饰
脱甲基异丁香油酚:用作合成生物活性化合物的目标分子。 其衍生物已显示出有希望的抗菌和抗氧化活性,这在开发新药中至关重要 。对丁香酚等天然物质的结构修饰是药物研究中改善生物效应和减少副作用的关键策略。
作用机制
属性
IUPAC Name |
4-prop-1-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYNRAMDATLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694574 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72898-29-4 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-Propenylbrenzcatechin undergo homopolymerization under standard radical polymerization conditions?
A: Research indicates that 4-Propenylbrenzcatechin and its derivatives (eugenol, isosafrole, safrole) do not readily homopolymerize under standard radical polymerization conditions using initiators like Methyl methacrylate (MMA). [, ]
Q2: How does the presence of oxygen influence the copolymerization of 4-Propenylbrenzcatechin derivatives with Maleic anhydride?
A: Studies reveal that while 4-Propenylbrenzcatechin (eugenol) and Safrole do not copolymerize with Maleic anhydride under a nitrogen atmosphere, the presence of oxygen facilitates the formation of 1:1 copolymers. This highlights the significant role of oxygen in this specific copolymerization system. []
Q3: Is there a difference in reactivity between allyl and isopropenyl derivatives of 4-Propenylbrenzcatechin during copolymerization with Maleic anhydride?
A: Research shows that the isopropenyl derivatives, Isoeugenol and Isosafrole, exhibit significantly higher reactivity with Maleic anhydride compared to their corresponding allyl counterparts, Eugenol and Safrole. This difference in reactivity, approximately 100 times faster for the isopropenyl derivatives, suggests the influence of side-chain structure on the copolymerization process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



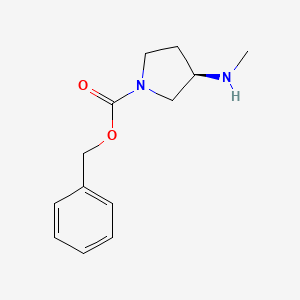
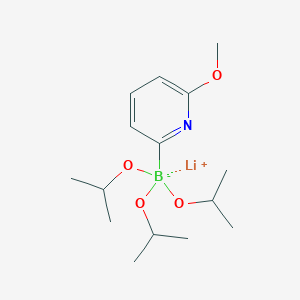

![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)
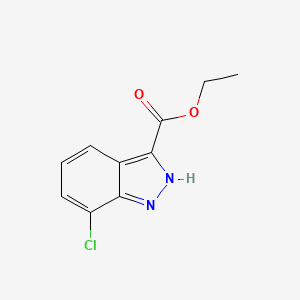
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)
